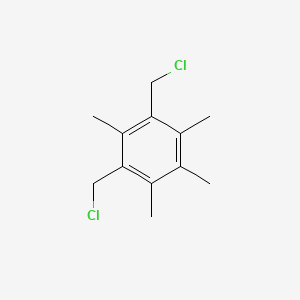

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Description

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene (CAS: Not explicitly provided in evidence) is a chloromethylated aromatic compound characterized by a benzene ring substituted with four methyl groups and two chloromethyl groups at the 1,3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing macromolecular ligands or polymers via nucleophilic substitution reactions . Its synthesis typically involves dichloromethylation or alkylation reactions under Lewis acid catalysis, as seen in analogous compounds like 1,3-bis(dichloromethyl)-2,4,5,6-tetrachlorobenzene . The tetramethyl substituents introduce steric hindrance, which may modulate reactivity and stability compared to more halogenated analogs.

Properties

CAS No. |

54490-78-7 |

|---|---|

Molecular Formula |

C12H16Cl2 |

Molecular Weight |

231.16 g/mol |

IUPAC Name |

1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |

InChI |

InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |

InChI Key |

YTRQKFPYZHBXPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through the chloromethylation of 2,4,5,6-tetramethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Polymerization Reactions

This compound is notably reactive in polymerization processes, particularly in the synthesis of high molar mass poly(phenylene methylene) (PPM) materials. Key findings from experimental studies include:

Catalysts and Reaction Conditions

Polymerization is typically initiated using transition metal catalysts under high-temperature conditions:

-

Catalysts : Molybdenum (Mo) and tungsten (W) complexes, such as [MoI₂(CO)₃(MeCN)₂] and [WBr₂(CO)₃(dme)].

-

Temperature : Reactions are conducted at elevated temperatures (e.g., 180°C) to achieve high monomer conversion.

Reaction Outcomes

| Catalyst | Mₙ (g mol⁻¹) | Mw (g mol⁻¹) | PDI | Yield (%) |

|---|---|---|---|---|

| [WCl₄(MeCN)₂] | 3,118 | 7,013 | 2.2 | 68 |

| [WBr₂(CO)₃(dme)] | 3,325 | 13,170 | 3.9 | 72 |

| [MoI₂(CO)₃(MeCN)₂] | 4,538 | 11,480 | 2.5 | 77 |

| [WCl₄(THF)₂] | 4,090 | 63,760 | 15.6 | 69 |

Key Observations :

-

Molybdenum-based catalysts ([MoI₂(CO)₃(MeCN)₂]) produced polymers with moderate molar masses (Mₙ ~4,500 g/mol) and low polydispersity (PDI ~2.5).

-

Tungsten catalysts ([WCl₄(THF)₂]) led to highly polydisperse polymers (PDI ~15.6) due to chain transfer reactions.

-

High reaction temperatures (180°C) were critical for achieving >70% monomer conversion .

Substitution Reactions

While direct experimental data for this specific compound is limited in the provided sources, chloromethyl groups in related aromatic compounds typically undergo nucleophilic substitution. Potential reaction pathways include:

-

Nucleophilic Replacement : Chloromethyl groups react with nucleophiles (e.g., amines, alcohols, thiols) to form substituted derivatives.

-

Electrophilic Substitution : Reactivity may extend to aromatic electrophilic substitution, though steric hindrance from the tetramethyl substituents could reduce reactivity.

No specific reagents or conditions are detailed in the provided sources for this compound.

Oxidation and Reduction

-

Oxidize to carbonyl-containing derivatives (e.g., ketones, carboxylic acids) using oxidants like KMnO₄ or CrO₃.

-

Reduce to methylene groups (CH₂) via reagents such as LiAlH₄ or H₂ with catalysts.

Structural Considerations

The compound’s steric environment (four methyl groups and two chloromethyl groups on the benzene ring) likely influences reactivity. For example:

-

Steric Effects : Bulky substituents may hinder nucleophilic attack on chloromethyl groups.

-

Electronic Effects : Electron-donating methyl groups may stabilize intermediates in substitution or polymerization reactions.

Scientific Research Applications

Organic Synthesis

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its chloromethyl groups facilitate nucleophilic substitution reactions that are essential in creating various derivatives.

Key Reactions:

- Substitution Reactions: The chloromethyl groups can be replaced by amines or alcohols.

- Polymerization: It can act as a monomer to form crosslinked polymers with enhanced properties.

Materials Science

The compound has been utilized in the development of advanced materials due to its unique structural features. It can be employed to create hypercrosslinked polymers which exhibit high surface area and porosity.

Applications in Materials:

- Adsorbents: Used in the production of materials for gas storage and separation.

- Catalysts: Its derivatives have shown potential as catalysts in various chemical reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in synthesizing biologically active compounds. Its ability to introduce chloromethyl groups is advantageous in drug design.

Case Study:

- The synthesis of new pharmaceutical agents that exhibit improved biological activity has been reported using this compound as a precursor. For instance, derivatives have shown promising results in antidiabetic and antioxidant activities.

Data Tables

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl groups act as electrophiles, reacting with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be contextualized against related chloromethylated aromatic and aliphatic compounds. Key comparisons include:

1,3-Bis(chloromethyl)-2,4,5,6-tetrachlorobenzene

- Structure : Features a benzene ring with four chlorine atoms and two chloromethyl groups.

- Reactivity : The electron-withdrawing chlorine substituents enhance the electrophilicity of the chloromethyl groups, accelerating nucleophilic substitution reactions compared to the tetramethyl analog .

- Applications : Used in synthesizing aldehydes (e.g., 2,4,5,6-tetrachloroisophthalic aldehyde) via hydrolysis , whereas the tetramethyl derivative is more suited for stable ligand synthesis due to reduced electronic activation .

Bis(chloromethyl) Ether (BCME)

- Structure : A simple aliphatic ether with two chloromethyl groups.

- Reactivity : Extremely reactive due to the labile ether linkage and chloromethyl groups, leading to rapid hydrolysis in aqueous media .

- Toxicity: Classified as a human carcinogen by the NTP, with carcinogenicity linked to its high chemical reactivity and genotoxicity .

1,3-Bis(4-formylphenoxymethyl)-2,4,5,6-tetrachlorobenzene

- Structure: Derived from 1,3-bis(chloromethyl)-2,4,5,6-tetrachlorobenzene via substitution with formylphenoxy groups.

- Reactivity : Demonstrates the utility of chloromethylated precursors in forming Schiff base ligands, a pathway applicable to the tetramethyl analog for tailored macromolecular designs .

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

- Structure : A sulfonyl chloride derivative with tetramethyl substituents.

- Reactivity : Sulfonyl chlorides undergo condensation reactions (e.g., sulfonamide formation), contrasting with the nucleophilic substitution pathways of chloromethyl groups .

Data Table: Comparative Analysis

*Calculated based on structural formulas.

Key Research Findings

- Synthetic Flexibility : Chloromethylated aromatics like this compound enable modular ligand synthesis, as demonstrated in the preparation of dialdehydes and di-imine macromolecules .

- Steric vs. Electronic Effects : The tetramethyl derivative’s steric bulk reduces reactivity compared to tetrachloro analogs, making it preferable for controlled polymerizations .

Biological Activity

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

This compound has the molecular formula . It features a benzene ring substituted with chloromethyl groups and multiple methyl groups that enhance its lipophilicity and reactivity. The compound is primarily synthesized through chloromethylation of tetramethylbenzene derivatives under controlled conditions.

The biological activity of this compound can be attributed to its electrophilic nature. The chloromethyl groups can act as electrophiles in reactions with nucleophilic biomolecules such as proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with active site residues.

- Gene Expression Modulation : It has been suggested that halogenated compounds can affect gene expression by interacting with transcription factors or altering chromatin structure.

- Cell Signaling Pathway Disruption : By modifying signaling molecules or receptors, the compound may disrupt normal cellular communication.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism involved the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antibacterial Activity : In a study assessing various chlorinated compounds, this compound showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Toxicological Considerations

While the biological activities are promising, the toxicity profile of this compound warrants careful consideration. Studies indicate that:

- Acute Toxicity : Animal studies have shown that high doses can lead to liver damage and hematological changes .

- Chronic Exposure Risks : Long-term exposure may pose risks for carcinogenicity due to DNA adduct formation .

Summary of Research Findings

Q & A

Q. What are the optimal synthetic routes for 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, and how is purity ensured?

The synthesis typically begins with nucleophilic substitution reactions. For example, 2,4,5,6-tetrachloro-1,3-bis(chloromethyl)benzene can react with phenolic derivatives (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux. Key steps include:

- Reaction Conditions : Ethanol as a solvent, reflux at 78°C for 6–8 hours.

- Purification : Repeated washing with cold ethanol to remove unreacted starting materials, followed by column chromatography or recrystallization .

- Purity Validation : Melting point analysis (e.g., 148–150°C for L1 derivatives) and thin-layer chromatography (TLC) to confirm homogeneity .

Q. How is the molecular structure of this compound confirmed spectroscopically?

A combination of FT-IR and NMR is critical:

- FT-IR :

- ¹H NMR :

- ¹³C NMR :

Q. Table 1: Key Spectroscopic Data for Derivatives

| Compound | Melting Point (°C) | ν(C=O) (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| L1 (dialdehyde) | 148–150 | 1685 | 5.20 (CH₂), 10.50 (CHO) |

| L2 (di-imine) | 182–184 | - | 5.50 (CH₂), 8.70 (HC=N) |

Advanced Research Questions

Q. How does the chloromethyl group’s orientation impact reactivity in polymer branching applications?

The 1,3-substitution pattern on the benzene ring creates steric constraints, influencing cross-linking efficiency. For example:

- Branching in Polymers : When used as a bifunctional agent (e.g., in poly(phenylene methylene)), the chloromethyl groups facilitate nucleophilic aromatic substitution, enabling controlled branching.

- Steric Effects : The tetramethyl substituents (2,4,5,6-positions) hinder rotational freedom, favoring linear over hyperbranched architectures .

- Thermal Stability : Derivatives with symmetric substitution (e.g., 1,3-bis(chloromethyl)) exhibit higher decomposition temperatures (>300°C) compared to asymmetric analogs .

Q. How can contradictions in NMR chemical shifts between derivatives be resolved?

Discrepancies in δ values often arise from solvent effects or conformational dynamics . For example:

- Solvent Polarity : In CDCl₃, chloromethyl protons in L1 appear at 5.20 ppm, whereas polar solvents (e.g., DMSO-d₆) may shift them upfield due to hydrogen bonding .

- Dynamic Exchange : Imine protons (HC=N in L2) at ~8.70 ppm may split into multiplets in variable-temperature NMR if tautomerism occurs .

- Validation : Cross-check with DEPT-135 or 2D-COSY to assign overlapping signals unambiguously.

Q. What challenges arise in synthesizing functionalized derivatives (e.g., Schiff bases) from this compound?

Key challenges include:

- Selective Functionalization : Competing reactions at chloromethyl vs. methyl groups require careful control of stoichiometry. For L2 synthesis:

- Step 1 : React L1 with 2-aminophenol in methanol at 0–5°C to minimize side reactions.

- Step 2 : Immediate cooling and filtration prevent imine hydrolysis .

- Byproduct Formation : Unreacted aldehyde groups (from L1) may lead to oligomers; this is mitigated by using excess diamine and monitoring via TLC .

Q. Table 2: Reaction Yields and Byproduct Analysis

| Derivative | Starting Material | Yield (%) | Major Byproduct |

|---|---|---|---|

| L1 | 2,4,5,6-tetrachloro-1,3-bis(chloromethyl)benzene | 72 | Dichloromethyl ether |

| L2 | L1 + 2-aminophenol | 65 | Unreacted L1 |

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

- Solvent Choice : Ethanol > methanol due to higher boiling point (reflux efficiency).

- Catalyst Screening : Anhydrous K₂CO₃ improves nucleophilic substitution kinetics compared to NaOH .

- Process Monitoring : Use in-situ FT-IR to track aldehyde/imine formation and terminate reactions at ~90% conversion to avoid degradation .

Q. What advanced characterization techniques resolve ambiguities in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.